6-Bromo-2-methyl-[1,2,4]triazolo[1,5-a]pyrazine
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Overview
Description
6-Bromo-2-methyl-[1,2,4]triazolo[1,5-a]pyrazine is a heterocyclic compound that contains both bromine and nitrogen atoms within its structure.
Preparation Methods
The synthesis of 6-Bromo-2-methyl-[1,2,4]triazolo[1,5-a]pyrazine can be achieved through several methods. One common approach involves the use of enaminonitriles and benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and results in good yields . Another method involves the use of acyl (bromo)acetylenes and propargylamine, followed by intramolecular cyclization .
Chemical Reactions Analysis
6-Bromo-2-methyl-[1,2,4]triazolo[1,5-a]pyrazine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other groups using nucleophilic substitution reactions.
Oxidation and Reduction:
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Scientific Research Applications
6-Bromo-2-methyl-[1,2,4]triazolo[1,5-a]pyrazine has several scientific research applications:
Medicinal Chemistry: It has been studied for its potential as a kinase inhibitor, particularly against c-Met kinase, which is involved in cancer cell proliferation.
Antibacterial Activity: Derivatives of this compound have shown antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli.
Material Science: The compound’s unique structure makes it a candidate for use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 6-Bromo-2-methyl-[1,2,4]triazolo[1,5-a]pyrazine involves its interaction with molecular targets such as kinases. For example, it inhibits c-Met kinase by binding to its active site, thereby preventing the kinase from phosphorylating its substrates. This inhibition can lead to the suppression of cancer cell growth and proliferation .
Comparison with Similar Compounds
6-Bromo-2-methyl-[1,2,4]triazolo[1,5-a]pyrazine can be compared with other similar compounds such as:
6-Bromo-[1,2,4]triazolo[1,5-a]pyridine: This compound has a similar structure but lacks the methyl group, which can affect its reactivity and applications.
1,2,4-Triazolo[4,3-a]pyrazine Derivatives: These compounds have been studied for their kinase inhibition properties and antibacterial activities, similar to this compound.
Properties
Molecular Formula |
C6H5BrN4 |
---|---|
Molecular Weight |
213.03 g/mol |
IUPAC Name |
6-bromo-2-methyl-[1,2,4]triazolo[1,5-a]pyrazine |
InChI |
InChI=1S/C6H5BrN4/c1-4-9-6-2-8-5(7)3-11(6)10-4/h2-3H,1H3 |
InChI Key |
JFRRUVXIRVVRRP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN2C=C(N=CC2=N1)Br |
Origin of Product |
United States |
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